2-Ethoxy-6-(trifluoromethyl)pyridine

Übersicht

Beschreibung

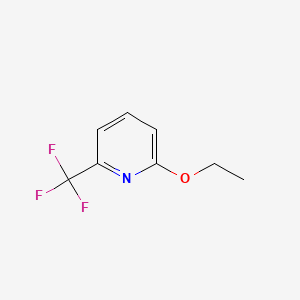

2-Ethoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of an ethoxy group at the second position and a trifluoromethyl group at the sixth position on a pyridine ring.

Wirkmechanismus

Target of Action

2-Ethoxy-6-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments and results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is a liquid at room temperature

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(trifluoromethyl)pyridine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base to form 2-ethoxypyridine. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of agrochemicals, particularly in the synthesis of pesticides and herbicides

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Ethoxy-5-(trifluoromethyl)pyridine

- 2-Methoxy-6-(trifluoromethyl)pyridine

- 2-Ethoxy-6-(difluoromethyl)pyridine

Uniqueness

2-Ethoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the ethoxy and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Biologische Aktivität

2-Ethoxy-6-(trifluoromethyl)pyridine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of antiviral and antiparasitic properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

This compound is primarily synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique in organic chemistry for forming carbon-carbon bonds. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological applications.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including those containing trifluoromethyl groups, exhibit significant antiviral activity. For instance, a related study evaluated benzothiazolyl-pyridine hybrids that include a trifluoromethyl group at specific positions. The results indicated that these compounds showed potent inhibitory effects against H5N1 and SARS-CoV-2 viruses, with some derivatives achieving over 90% inhibition at certain concentrations .

Table 1: Antiviral Activity of Pyridine Derivatives

| Compound | Virus | IC50 (μM) | % Inhibition at 0.5 μmol/μL | % Inhibition at 0.25 μmol/μL |

|---|---|---|---|---|

| 8h | H5N1 | 3.669 | 93 | 60 |

| 8f | SARS-CoV-2 | 10.52 | - | - |

| Ribavirin | H5N1 (control) | - | 100 | 86 |

The mechanism of action for these compounds appears to involve multiple stages of viral replication inhibition, including direct virucidal effects and interference with protease activities critical for viral maturation .

Antiparasitic Activity

In addition to antiviral properties, compounds similar to this compound have been tested against various protozoan parasites. A series of derivatives were evaluated for their efficacy against protozoa such as Giardia intestinalis and Entamoeba histolytica, showing promising results with nanomolar activity .

Table 2: Antiparasitic Activity of Trifluoromethyl Compounds

| Compound | Parasite | IC50 (nM) |

|---|---|---|

| 1b | Giardia intestinalis | <100 |

| 1c | Entamoeba histolytica | <200 |

| 1e | Trichomonas vaginalis | <150 |

These findings suggest that the incorporation of trifluoromethyl groups can enhance the biological activity of compounds against both viral and parasitic infections.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A recent investigation into the antiviral capabilities of pyridine derivatives revealed that specific modifications significantly impacted their efficacy. The study highlighted that compound 8h , featuring a trifluoromethyl group at position three on the phenyl ring, exhibited remarkable activity against SARS-CoV-2 with an IC50 value of 3.669 μM. This was notably lower than other tested compounds, indicating the importance of structural modifications in enhancing antiviral potency .

Case Study: Antiparasitic Profile

Another case study focused on the antiparasitic activity of related compounds demonstrated that derivatives such as 1b and 1e showed effective in vitro results against various protozoan parasites. These compounds were further evaluated in vivo against Trichinella spiralis, where they exhibited significant efficacy at doses around 75 mg/kg .

Eigenschaften

IUPAC Name |

2-ethoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACREWBZLSNFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682406 | |

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-18-1 | |

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.